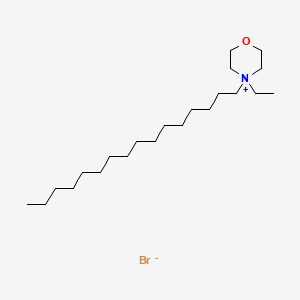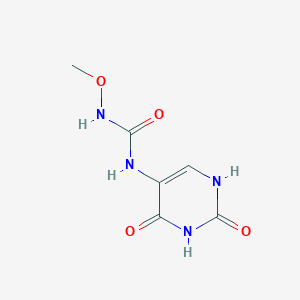
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea is a chemical compound with a unique structure that includes a pyrimidine ring substituted with methoxyurea
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea typically involves the reaction of 2,4-dioxo-1H-pyrimidine-5-carboxylic acid with methoxyamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,4-dioxo-1H-pyrimidin-5-yl carbamimidothioate: Similar structure but with a carbamimidothioate group instead of methoxyurea.
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-phenylbutanamide: Contains a phenylbutanamide group.
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(4-methoxyphenoxy)acetamide: Contains a methoxyphenoxyacetamide group.
Uniqueness
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyurea group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
33026-76-5 |
|---|---|
分子式 |
C6H8N4O4 |
分子量 |
200.15 g/mol |
IUPAC名 |
1-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methoxyurea |
InChI |
InChI=1S/C6H8N4O4/c1-14-10-6(13)8-3-2-7-5(12)9-4(3)11/h2H,1H3,(H2,8,10,13)(H2,7,9,11,12) |
InChIキー |
IAGHQXRJRYAUHX-UHFFFAOYSA-N |
正規SMILES |
CONC(=O)NC1=CNC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


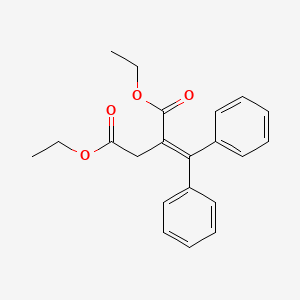
![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
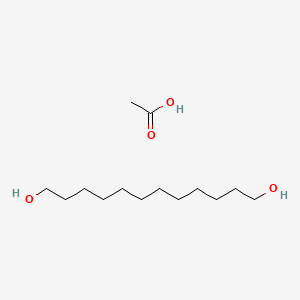

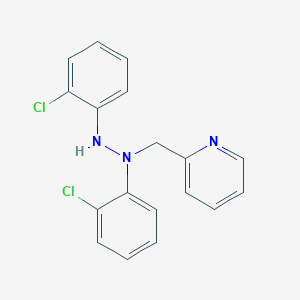
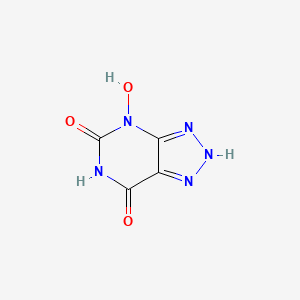
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)
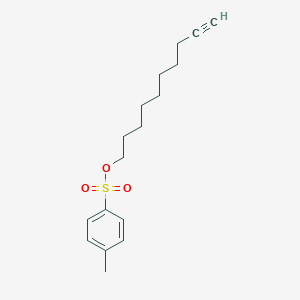
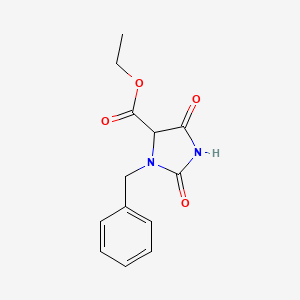
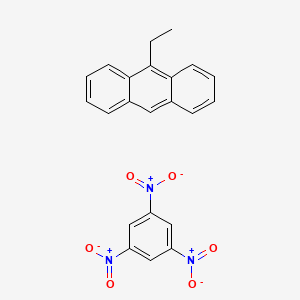
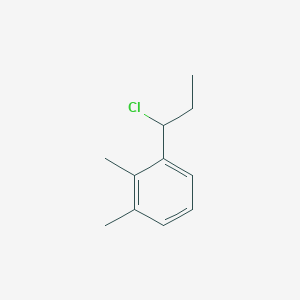
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)
